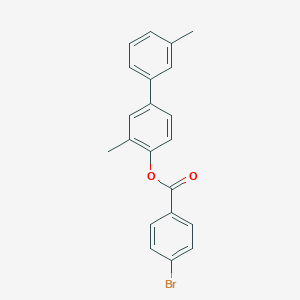
3,3'-dimethylbiphenyl-4-yl 4-bromobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Dimethyl[1,1’-biphenyl]-4-yl 4-bromobenzoate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two methyl groups attached to the biphenyl structure and a bromobenzoate group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dimethyl[1,1’-biphenyl]-4-yl 4-bromobenzoate typically involves the following steps:
Formation of 3,3’-Dimethylbiphenyl: This can be achieved through a Grignard reaction where 4-bromotoluene reacts with magnesium in the presence of anhydrous tetrahydrofuran to form (4-methylphenyl)magnesium bromide.
Esterification: The 3,3’-dimethylbiphenyl is then esterified with 4-bromobenzoic acid in the presence of a suitable catalyst to form 3,3’-Dimethyl[1,1’-biphenyl]-4-yl 4-bromobenzoate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
3,3’-Dimethyl[1,1’-biphenyl]-4-yl 4-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzoate group can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The biphenyl structure can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Products may include quinones or other oxidized biphenyl derivatives.
Reduction: Reduced forms of the biphenyl structure.
科学的研究の応用
3,3’-Dimethyl[1,1’-biphenyl]-4-yl 4-bromobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex organic compounds.
作用機序
The mechanism of action of 3,3’-Dimethyl[1,1’-biphenyl]-4-yl 4-bromobenzoate depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, influencing their function.
類似化合物との比較
Similar Compounds
3,3’-Dimethylbiphenyl: Lacks the bromobenzoate group, making it less reactive in substitution reactions.
4,4’-Dimethylbiphenyl: Different substitution pattern on the biphenyl structure, leading to different chemical properties.
3,3’-Dimethoxybiphenyl: Contains methoxy groups instead of methyl groups, altering its electronic properties.
Uniqueness
3,3’-Dimethyl[1,1’-biphenyl]-4-yl 4-bromobenzoate is unique due to the presence of both the dimethylbiphenyl and bromobenzoate groups, which confer distinct reactivity and potential for diverse applications in research and industry.
特性
分子式 |
C21H17BrO2 |
|---|---|
分子量 |
381.3 g/mol |
IUPAC名 |
[2-methyl-4-(3-methylphenyl)phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C21H17BrO2/c1-14-4-3-5-17(12-14)18-8-11-20(15(2)13-18)24-21(23)16-6-9-19(22)10-7-16/h3-13H,1-2H3 |
InChIキー |
JIGUSOGZGVSABE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)C |
正規SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[4-(benzenesulfonyloxy)phenyl] Ether](/img/structure/B340094.png)
![4-{4-[(3-Methylbenzoyl)oxy]phenoxy}phenyl 3-methylbenzoate](/img/structure/B340095.png)
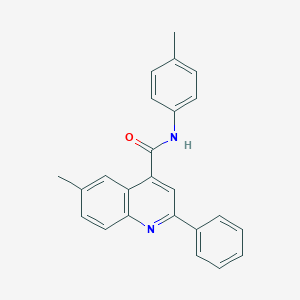
![7-{[3-(Trifluoromethyl)anilino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B340101.png)
![N-[4-(benzoylamino)phenyl]isonicotinamide](/img/structure/B340103.png)
![7-[(2-Chlorophenyl)carbamoyl]tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid](/img/structure/B340104.png)
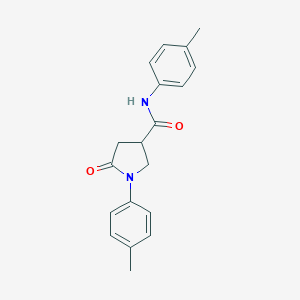
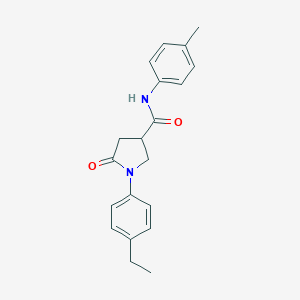
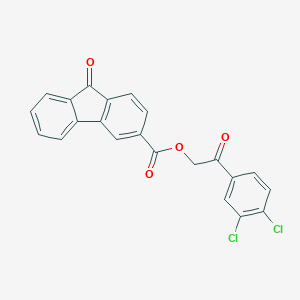

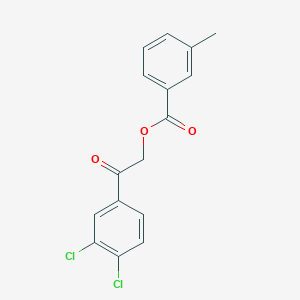
![7-[(4-Methylphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B340116.png)
![2-Oxo-2-phenylethyl 1,3-dioxo-2-{2-[(pentyloxy)carbonyl]phenyl}isoindoline-5-carboxylate](/img/structure/B340117.png)

